Researchers need enantiopure fluorinated glycerol analogs that retain stereochemistry while introducing unique inhibition profiles. Racemic or non-fluorinated substitutes fail in mechanistic enzymology and asymmetric synthesis.
- **(S)-enantiomer (>99.5% ee)**: Enables glycerol kinase active-site mapping as a pure competitive inhibitor (no substrate turnover).
- **C-3 fluorine substitution**: Drives spontaneous HF elimination in propanediol dehydrase assays to produce acrolein-a distinct mechanistic reporter unavailable with natural diols.
- **Single-step from glycidol**: Scalable route for pharmaceutical intermediate synthesis.
Supplied with analytical data for immediate use in inhibition studies or chiral building block applications.
Molecular FormulaC3H7FO2
Molecular Weight94.08 g/mol
CAS No.33644-25-6
Cat. No.B1330085
⚠ Attention: For research use only. Not for human or veterinary use.
(S)-3-Fluoropropane-1,2-diol: Chiral Fluorinated Glycerol Analog
(S)-3-Fluoropropane-1,2-diol (CAS 33644-25-6) is a chiral three-carbon diol in which a fluorine atom replaces a hydroxyl group at the terminal position of glycerol [1]. With the molecular formula C₃H₇FO₂ and a molecular weight of 94.08 g/mol, this compound serves as a fluorinated glycerol analog that retains the 1,2-diol functionality while introducing the unique electronic and steric properties of fluorine [1]. The compound exists as the (S)-enantiomer, distinguishing it from its (R)-counterpart (CAS 32860-39-2) and the racemic mixture (CAS 453-16-7), and is primarily employed as a chiral building block in asymmetric synthesis and as a mechanistic probe in enzyme studies .
Chiral building block for asymmetric synthesis
Mechanistic probe for enzyme stereochemistry studies
Fluorinated glycerol analog with stereochemical control
[1] ChemSrc. (2016). (S)-3-Fluoropropane-1,2-diol CAS 33644-25-6. View Source
Why (S)-3-Fluoropropane-1,2-diol Is Irreplaceable
Substituting (S)-3-fluoropropane-1,2-diol with its (R)-enantiomer or non-fluorinated glycerol derivatives is not scientifically interchangeable in applications requiring stereochemical or fluorine-specific functionality [1]. The (S)-configuration at the C-2 chiral center dictates the compound's three-dimensional orientation, which directly influences enantioselective enzyme recognition—as demonstrated by glycerol kinase's differential phosphorylation rates between enantiomers [1]. Additionally, the C-3 fluorine substitution confers distinct reactivity compared to non-fluorinated 1,2-propanediol: in propanediol dehydrase assays, the fluorinated analog undergoes spontaneous HF elimination to yield acrolein, a mechanistic pathway not accessible to the natural substrate [2]. Furthermore, the fluorine atom at C-3 converts the compound from a substrate to a competitive inhibitor in glycerol kinase systems, a functional switch not observed with native glycerol [3]. These stereochemical and fluorine-dependent properties underscore why generic substitution fails.
Enantiomer Mismatch
(R)-enantiomer may alter enzyme recognition and phosphorylation rates, limiting direct substitution in chiral resolution workflows.
Fluorine-Specific Reactivity
Non-fluorinated analogs lack the HF elimination pathway critical for mechanistic probe studies with propanediol dehydrase.
Functional Switch
Fluorine at C-3 converts glycerol kinase substrate to competitive inhibitor; glycerol or other analogs may not replicate this inhibitor profile.
[1] Crout, D. H. G., et al. (1998). Kinetic Chiral Resolutions of 1,2-Diols and Desymmetrization of Glycerol Catalyzed by Glycerol Kinase. Journal of Organic Chemistry, 63(12), 4105-4110. DOI: 10.1021/jo980122y View Source
[2] Eagar, R. G., Jr., et al. (1975). Mechanism of action of adenosylcobalamin: 3-fluoro-1,2-propanediol as substrate for propanediol dehydrase—mechanistic implications. Biochemistry, 14(25), 5523-5528. DOI: 10.1021/bi00696a022 View Source
[3] Eisenthal, R., et al. (1972). Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase. Biochemical Journal, 130(1), 199-205. DOI: 10.1042/bj1300199 View Source
Differentiation Evidence for (S)-3-Fluoropropane-1,2-diol
Enantioselective Phosphorylation for Chiral Resolution
Glycerol kinase (EC 2.7.1.30) catalyzes the enantioselective phosphorylation of 3-fluoro-1,2-propanediol, enabling kinetic chiral resolution [1]. The enzyme preferentially phosphorylates one enantiomer, allowing isolation of the unreacted (S)-3-fluoropropane-1,2-diol in excellent enantiomeric purity [1].
[1] Crout, D. H. G., et al. (1998). Kinetic Chiral Resolutions of 1,2-Diols and Desymmetrization of Glycerol Catalyzed by Glycerol Kinase. Journal of Organic Chemistry, 63(12), 4105-4110. DOI: 10.1021/jo980122y View Source
Glycerol Kinase Resolution Yield
In glycerol kinase-mediated kinetic resolution, 3-fluoro-1,2-propanediol was isolated in moderate to good yields, demonstrating the practical feasibility of enzymatic resolution for this fluorinated diol [1].
Resolution YieldCross-study comparable
60–94% of theoretical maximum
Supports preparative synthesis feasibility
Optimized isolation; Crout et al. 1998
BiocatalysisChiral resolutionProcess efficiency
Evidence Dimension
Isolation yield after enzymatic resolution
Target Compound Data
60% to 94% of theoretical maximum
Comparator Or Baseline
Theoretical maximum yield (50% for ideal kinetic resolution; 100% for racemate recovery)
Quantified Difference
10% to 44% above theoretical kinetic resolution minimum
Conditions
Glycerol kinase-catalyzed phosphorylation; optimized isolation procedures; Crout et al., J. Org. Chem. 1998
Why This Matters
This confirms that (S)-3-fluoropropane-1,2-diol can be obtained in preparatively useful quantities via enzymatic resolution, supporting its viability for synthesis workflows.
BiocatalysisChiral resolutionProcess efficiency
[1] Crout, D. H. G., et al. (1998). Kinetic Chiral Resolutions of 1,2-Diols and Desymmetrization of Glycerol Catalyzed by Glycerol Kinase. Journal of Organic Chemistry, 63(12), 4105-4110. DOI: 10.1021/jo980122y View Source
Propanediol Dehydrase Kinetic Comparison
3-Fluoro-1,2-propanediol exhibits very similar binding and catalytic constants compared to the natural substrate 1,2-propanediol when assayed with propanediol dehydrase, a B₁₂-dependent enzyme [1]. Unlike the natural substrate, however, the fluorinated analog yields acrolein and inorganic fluoride as the sole isolable products via spontaneous HF elimination from 3-fluoropropionaldehyde [1].
Dehydrase KineticsHead-to-head
Binding/catalytic constants very similar to natural 1,2-propanediol; yields acrolein + F⁻
Supports mechanistic probe validation context
Propanediol dehydrase, B₁₂ cofactor; Eagar et al. 1975
This establishes (S)-3-fluoropropane-1,2-diol as a validated mechanistic probe for B₁₂-dependent enzyme studies where fluorine substitution enables unique product detection without significantly perturbing enzyme recognition.
[1] Eagar, R. G., Jr., et al. (1975). Mechanism of action of adenosylcobalamin: 3-fluoro-1,2-propanediol as substrate for propanediol dehydrase—mechanistic implications. Biochemistry, 14(25), 5523-5528. DOI: 10.1021/bi00696a022 View Source
Fluorine-Induced Inhibitor Switch in Glycerol Kinase
In glycerol kinase assays using Candida mycoderma enzyme, replacement of the C-3 hydroxy group of glycerol with fluorine converts the compound from a substrate into a competitive inhibitor [1]. Compounds with C-3 substitution (including 3-fluoro-1,2-propanediol) act as competitive inhibitors of glycerol or dihydroxyacetone phosphorylation but show no activity as substrates, whereas C-1 or C-2 substituted analogs remain weak substrates [1].
Glycerol (natural substrate) and C-1/C-2 fluoro analogs (weak substrates)
Quantified Difference
Qualitative functional switch; steady-state kinetic parameters for C-3 substituted compounds show competitive inhibition profile distinct from substrate behavior
Conditions
Glycerol kinase from Candida mycoderma; steady-state kinetic assays; Eisenthal et al., Biochem. J. 1972
Why This Matters
This functional switch demonstrates that (S)-3-fluoropropane-1,2-diol possesses a distinct biochemical property—competitive inhibition—not shared by non-fluorinated glycerol or regioisomeric fluorinated analogs, enabling its use as a tool compound for probing active-site architecture.
[1] Eisenthal, R., et al. (1972). Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase. Biochemical Journal, 130(1), 199-205. DOI: 10.1042/bj1300199 View Source
One-Step Synthesis from Glycidol
A one-step synthetic route for 3-fluoropropane-1,2-diol starting from glycidol (hydroxymethyloxirane) has been reported as suitable for large-scale preparation [1]. This represents a significant simplification compared to earlier multi-step procedures [1].
Synthesis RouteClass-level inference
1 step from glycidol | previous multi-step
Supports scalable procurement context
Dummel & Kun, J. Med. Chem. 1969
Synthetic methodologyProcess chemistryFluorinated building blocks
Evidence Dimension
Synthetic step count
Target Compound Data
1 step from glycidol
Comparator Or Baseline
Previous multi-step procedures (number of steps not numerically specified in source)
Quantified Difference
Reduction from multi-step to single-step synthesis
Conditions
Glycidol starting material; fluorinating conditions as described in Dummel & Kun, J. Med. Chem. 1969
Why This Matters
The availability of a simplified one-step synthesis from glycidol supports scalable procurement for research and potential industrial applications, reducing synthetic complexity relative to alternative routes.
Synthetic methodologyProcess chemistryFluorinated building blocks
[1] Dummel, R. J., & Kun, E. (1969). 3-Fluoropropane-1,2-diol from glycidol (hydroxymethyloxirane). Journal of Medicinal Chemistry, 12(2), 347. DOI: 10.1021/jm00302a046 View Source
Beta-Blocker and Protease Inhibitor Intermediate
(S)-3-Fluoropropane-1,2-diol is utilized as a chiral building block in pharmaceutical synthesis, particularly for beta-blockers, cardiovascular drugs, protease inhibitors, and antiviral agents . The fluorinated structure is reported to enhance metabolic stability and bioavailability in drug candidates by mimicking natural glycerol derivatives while resisting enzymatic degradation .
Pharmaceutical IntermediateData to verify
Reported use in beta-blockers, cardiovascular drugs, protease inhibitors, antiviral agents
Supports medicinal chemistry building block context
Procure racemic 3-fluoro-1,2-propanediol and employ glycerol kinase (EC 2.7.1.30)-catalyzed enantioselective phosphorylation to isolate (S)-3-fluoropropane-1,2-diol in 91% to >99.5% enantiomeric excess [1]. The enzymatic resolution yields 60% to 94% of theoretical maximum, making this a preparatively viable route for obtaining single-enantiomer material for asymmetric synthesis applications [1].
Mechanistic Probe for B₁₂ Dehydratase
Use (S)-3-fluoropropane-1,2-diol as a substrate analog for propanediol dehydrase to investigate radical versus ionic reaction pathways [1]. The compound exhibits very similar binding and catalytic constants to the natural substrate, yet yields uniquely detectable products—acrolein and inorganic fluoride—via spontaneous HF elimination from the primary 3-fluoropropionaldehyde product, enabling mechanistic discrimination not possible with 1,2-propanediol [1].
Competitive Inhibitor for Glycerol Kinase Active-Site Probing
Employ (S)-3-fluoropropane-1,2-diol as a competitive inhibitor of glycerol kinase to probe active-site architecture and substrate recognition [1]. Unlike C-1 or C-2 fluorinated glycerol analogs which retain weak substrate activity, C-3 fluorine substitution converts the compound into a pure competitive inhibitor with no substrate turnover, providing a clean tool for inhibition studies and crystallographic analysis of enzyme-ligand interactions [1].
Scalable One-Step Synthesis from Glycidol
Synthesize (S)-3-fluoropropane-1,2-diol in a single step from glycidol using the reported methodology suitable for large-scale preparation [1]. This route avoids the multi-step procedures previously required and provides a practical entry to this fluorinated chiral building block for pharmaceutical intermediate applications [1].
Application
Selection Property
Validation Focus
Enzymatic Chiral Resolution
Glycerol kinase enantioselectivity
Enantiomeric purity and yield endpoints
Mechanistic Probe for B₁₂ Dehydratase
Substrate analog compatibility
Product detection and pathway discrimination
Competitive Inhibitor for Glycerol Kinase
Inhibitor functional switch
Active-site binding and inhibition profile
Scalable One-Step Synthesis
Synthetic route efficiency
Scale-up feasibility and purity control
[1] Crout, D. H. G., et al. (1998). Kinetic Chiral Resolutions of 1,2-Diols and Desymmetrization of Glycerol Catalyzed by Glycerol Kinase. Journal of Organic Chemistry, 63(12), 4105-4110. DOI: 10.1021/jo980122y View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.